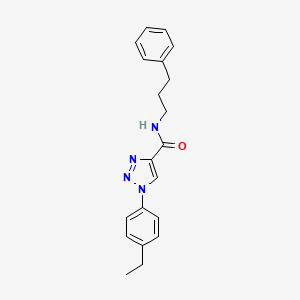
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves a "Click" chemistry approach. This method allows for the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction involving azides and alkynes. The subsequent introduction of the carboxamide and phenylpropyl groups can be achieved through nucleophilic substitution reactions and acylation methods, respectively. This synthetic pathway ensures high yields and purity while maintaining structural integrity.
Antimicrobial Properties
Compounds containing triazole moieties are well-documented for their antimicrobial activities. Specifically, 1H-1,2,3-triazoles have been shown to inhibit cytochrome P450 enzymes, crucial for various metabolic processes in pathogens. Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against certain enzymes like carbonic anhydrase II, indicating potential therapeutic applications in treating conditions related to enzyme dysregulation.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell growth in human leukemic T-cells at nanomolar concentrations . The mechanism of action often involves interference with tubulin polymerization and induction of apoptosis in cancer cells .
Cytokine Modulation
The compound's ability to modulate cytokine release has also been investigated. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in anti-inflammatory therapies .
Case Study 1: Antiproliferative Activity
In a study assessing various triazole derivatives, including those structurally related to this compound, it was found that these compounds exhibited IC50 values ranging from 30 nM to over 200 nM against different cancer cell lines (HeLa and A549). The most potent compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of triazole derivatives. Compounds were tested for their ability to inhibit carbonic anhydrase II and other metabolic enzymes. Results indicated that modifications in the phenyl substituents significantly affected inhibitory potency, highlighting the importance of molecular structure in biological activity .
Comparative Analysis of Triazole Derivatives
| Compound Name | Structure | Notable Properties |
|---|---|---|
| This compound | Structure | Moderate enzyme inhibition; potential anticancer activity |
| 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | Structure | Exhibits moderate antifungal activity |
| 4-(Triazolyl)benzamide | Structure | Known for its anti-inflammatory properties |
| 5-(Substituted phenyl)-1H-1,2,3-triazoles | Structure | Broad spectrum antifungal activity |
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-16-10-12-18(13-11-16)24-15-19(22-23-24)20(25)21-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFZLFHLRNWOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














